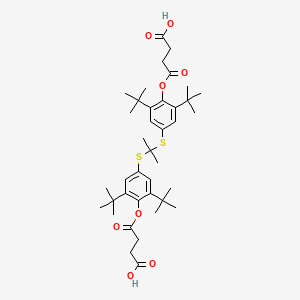
Probucol Disuccinate
Übersicht
Beschreibung
Probucol-Disuccinat ist ein Derivat von Probucol, einem Lipid-regulierenden Mittel, das für seine Fähigkeit bekannt ist, den Gehalt an Low-Density-Lipoprotein (LDL)-Cholesterin zu senken. Probucol-Disuccinat zeichnet sich durch die Addition von Bernsteinsäuregruppen aus, die seine Löslichkeit und Bioverfügbarkeit verbessern können. Diese Verbindung hat aufgrund ihrer potenziellen therapeutischen Anwendungen, insbesondere bei der Behandlung von Hypercholesterinämie und damit verbundenen Herz-Kreislauf-Erkrankungen, Interesse geweckt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Probucol-Disuccinat kann durch Veresterung von Probucol mit Bernsteinsäureanhydrid synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines geeigneten Lösungsmittels, wie z. B. Dichlormethan, und eines Katalysators wie Pyridin, um den Veresterungsprozess zu erleichtern. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung von Probucol zu Probucol-Disuccinat zu gewährleisten .
Industrielle Produktionsmethoden
In einem industriellen Umfeld kann die Produktion von Probucol-Disuccinat einen kontinuierlichen Fluss-Prozess umfassen, um die Effizienz und Ausbeute zu verbessern. Die Verwendung von automatisierten Reaktoren und die präzise Steuerung von Reaktionsparametern, wie z. B. Temperatur und Druck, können den Produktionsprozess optimieren. Zusätzlich werden Reinigungsschritte, einschließlich Umkristallisation und Chromatographie, eingesetzt, um hochreines Probucol-Disuccinat zu erhalten .
Chemische Reaktionsanalyse
Arten von Reaktionen
Probucol-Disuccinat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Probucol-Disuccinat kann oxidiert werden, um Sulfoxide und Sulfone zu bilden, die unterschiedliche pharmakologische Eigenschaften aufweisen können.
Reduktion: Reduktionsreaktionen können Probucol-Disuccinat in seine Stammverbindung Probucol zurückverwandeln.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Acylchloride können für Substitutionsreaktionen eingesetzt werden.
Hauptprodukte, die gebildet werden
Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören Sulfoxide, Sulfone und verschiedene substituierte Derivate, die jeweils potenzielle therapeutische Anwendungen haben .
Wissenschaftliche Forschungsanwendungen
Chemie: Als Modellverbindung zur Untersuchung von Veresterungs- und Oxidationsreaktionen verwendet.
Biologie: Untersucht auf seine antioxidativen und entzündungshemmenden Eigenschaften, die vor oxidativem Stress und Entzündungen schützen können.
Medizin: Erforscht auf sein Potenzial, den LDL-Cholesterinspiegel zu senken und vor Herz-Kreislauf-Erkrankungen zu schützen.
Wirkmechanismus
Probucol-Disuccinat entfaltet seine Wirkungen hauptsächlich durch die folgenden Mechanismen:
Lipidregulation: Erhöht den Abbau von LDL-Cholesterin, wodurch dessen Spiegel im Blutstrom reduziert werden.
Antioxidative Aktivität: Wirkt als starkes Antioxidans und verhindert die Oxidation von LDL-Cholesterin und reduziert das Risiko einer Arteriosklerose.
Entzündungshemmende Wirkungen: Hemmt entzündliche Signalwege und reduziert Entzündungen in verschiedenen Geweben.
Neuroprotektion: Steigert die Mitophagie und schützt vor mitochondrialen Schäden, was bei neurodegenerativen Erkrankungen von Vorteil ist.
Wirkmechanismus
Target of Action
Probucol Disuccinate primarily targets the ATP-binding cassette sub-family A member 1 (ABCA1) . ABCA1 is a crucial protein involved in the regulation of lipid metabolism, particularly in the efflux of cellular lipids .
Mode of Action
This compound lowers serum cholesterol by increasing the fractional rate of low-density lipoprotein (LDL) catabolism in the final metabolic pathway for cholesterol elimination from the body . This drug may also act to inhibit the initial stages of cholesterol synthesis and inhibit the absorption of cholesterol from the diet . It appears to inhibit ABCA1-mediated cellular lipid efflux .
Biochemical Pathways
This compound affects several biochemical pathways. It enhances mitophagy, a process by which damaged mitochondria are cleared, through modulation of lipid droplets . This action is particularly relevant in the context of neurodegenerative diseases, where failures in mitophagy can result in neurodegeneration . This compound also has remarkable antioxidative and anti-inflammatory properties .
Pharmacokinetics
The half-life of this compound ranges from 12 hours to more than 500 hours, with the longest half-life probably being in adipose tissue . It’s important to note that the bioavailability of this compound can be improved with certain formulations .
Result of Action
This compound has multifaceted cellular effects. It showcases remarkable antioxidative and anti-inflammatory properties, fortifies the blood-brain barrier (BBB), and directly influences neural preservation and adaptability . These diverse effects collectively translate into enhancements in both motor and cognitive functions . In addition, this compound has been shown to improve survival, locomotor function, and dopaminergic neuron loss in zebrafish and fly models of mitochondrial damage .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain bacterial metabolites and environmental toxins can affect the efficacy of this compound . Additionally, the cellular environment, particularly the presence of lipid droplets, can influence the action of this compound .
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Probucol has been found to have antioxidant and anti-inflammatory properties via several different mechanisms . These properties have led to research into the drug’s potential capacity to treat sensorineural hearing loss related to oxidative stress . After promising test results in mouse models, probucol is under study at Weston Brain Institute of McGill University as a possible aid in delaying the onset of Alzheimer’s disease .
Biochemische Analyse
Biochemical Properties
Probucol Disuccinate interacts with various biomolecules in the body. It is a potent antioxidant and has been shown to inhibit the oxidation of cholesterol in LDLs . This interaction with LDLs is crucial in its role as a lipid-regulating agent .
Cellular Effects
This compound has been found to have multiple effects on cells. It has remarkable antioxidative and anti-inflammatory properties . It also has the ability to fortify the blood-brain barrier and directly influence neural preservation and adaptability . In addition, it has been shown to have a protective effect against the oxidative imbalance in the central nervous system .
Molecular Mechanism
The mechanism of action of this compound involves increasing the fractional rate of low-density lipoprotein (LDL) catabolism in the final metabolic pathway for cholesterol elimination from the body . It may also inhibit cholesterol synthesis and delay cholesterol absorption .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have enhanced bioavailability and no food effect . The solubility of Probucol in complexes was found to be 15.05 μg/mL, which was 215-fold of the Probucol-API .
Dosage Effects in Animal Models
In animal models, different dosages of this compound have varying effects. For example, treatment groups receiving a high (0.5%) or low (0.025%) dose of Probucol showed strong protection of LDL against ex vivo oxidation .
Metabolic Pathways
This compound is involved in the metabolic pathway for cholesterol elimination. It increases the rate of LDL catabolism, which is a crucial step in this pathway .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Probucol disuccinate can be synthesized through the esterification of probucol with succinic anhydride. The reaction typically involves the use of a suitable solvent, such as dichloromethane, and a catalyst like pyridine to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of probucol to this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Probucol disuccinate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones, which may exhibit different pharmacological properties.
Reduction: Reduction reactions can convert this compound back to its parent compound, probucol.
Substitution: The succinic acid groups in this compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, each with potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Probucol-Disuccinat ist im Vergleich zu anderen Lipid-regulierenden Mitteln einzigartig, da es eine doppelte Wirkung als lipidsenkendes und antioxidatives Mittel hat. Zu ähnlichen Verbindungen gehören:
Probucol: Die Stammverbindung, die hauptsächlich zur Senkung des LDL-Cholesterins eingesetzt wird.
Bernsteinsäure-Derivate: Andere Derivate der Bernsteinsäure, die ähnliche Verbesserungen der Löslichkeit und Bioverfügbarkeit aufweisen können.
Probucol-Disuccinat zeichnet sich durch seine kombinierten lipidsenkenden, antioxidativen und entzündungshemmenden Eigenschaften aus, was es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen bei Herz-Kreislauf-Erkrankungen und neurodegenerativen Erkrankungen macht .
Eigenschaften
IUPAC Name |
4-[2,6-ditert-butyl-4-[2-[3,5-ditert-butyl-4-(3-carboxypropanoyloxy)phenyl]sulfanylpropan-2-ylsulfanyl]phenoxy]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H56O8S2/c1-35(2,3)25-19-23(20-26(36(4,5)6)33(25)46-31(44)17-15-29(40)41)48-39(13,14)49-24-21-27(37(7,8)9)34(28(22-24)38(10,11)12)47-32(45)18-16-30(42)43/h19-22H,15-18H2,1-14H3,(H,40,41)(H,42,43) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMOONAMTVOJQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC(=O)CCC(=O)O)C(C)(C)C)SC(C)(C)SC2=CC(=C(C(=C2)C(C)(C)C)OC(=O)CCC(=O)O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H56O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
717.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-phenyl-2-propenenitrile](/img/structure/B2790273.png)
![6-[(4-Fluorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2790275.png)

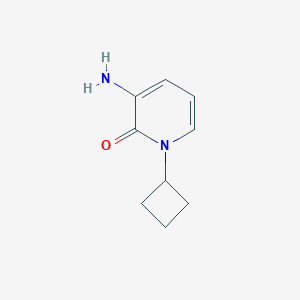
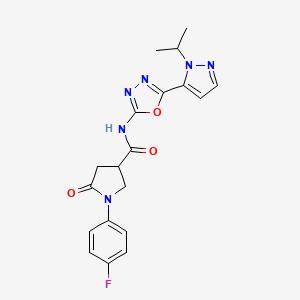
![3-(3,4-Dimethoxyphenyl)-5-[1-(3-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2790280.png)
![4-(4-{[1-(2-Furoyl)piperidin-4-yl]methoxy}benzoyl)morpholine](/img/structure/B2790281.png)

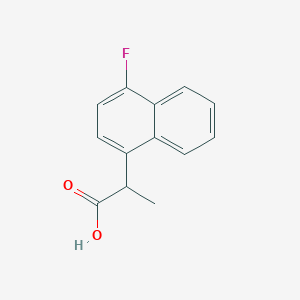
![5-ethyl-N-(4-fluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2790289.png)
![3-Methyl-8-(3,4,5-trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2790290.png)
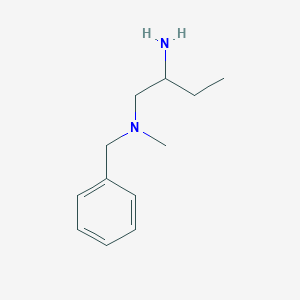
![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-4-(pyridin-2-yl)piperazine](/img/structure/B2790292.png)
![N-[1-(3-chlorophenyl)-1H-pyrazol-5-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2790295.png)
